molecular formula C22H16BrN3O2 B2748029 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide CAS No. 898453-44-6

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide

Cat. No.: B2748029
CAS No.: 898453-44-6
M. Wt: 434.293
InChI Key: RSMAVDCAOKYFBR-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as bromfenac, have shown promise in inhibiting the cox-2 enzymatic pathway . The COX-2 enzyme plays a crucial role in the inflammatory cascade, which contributes to various physiological and pathological processes.

Mode of Action

Based on the action of similar compounds, it may interact with its targets, possibly the cox-2 enzyme, leading to changes in the inflammatory response .

Biochemical Pathways

The compound may affect the COX-2 enzymatic pathway, which is part of the larger arachidonic acid metabolic pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound could potentially reduce the production of these mediators, thereby alleviating symptoms associated with inflammation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

Biochemical Analysis

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide may influence cell function and impact various cellular processes.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated ketones with N-heteroaryl ketones via an iminium ion/enamine tandem sequence . This process often requires specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide stands out due to its specific substituents, which may confer unique biological activities and chemical properties. Its bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMAVDCAOKYFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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